N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine
Overview
Description
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine is a compound that features a piperidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine typically involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific reagents such as trifluoromethyl iodide and a radical initiator under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, radical initiators, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated piperidine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:
- 4-fluoro-2-(trifluoromethyl)benzonitrile
- 2-methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide .
Uniqueness
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring and the fluorinated phenyl group enhances its stability and activity compared to other similar compounds .
Properties
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c1-20(12-4-6-19-7-5-12)9-10-2-3-11(15)8-13(10)14(16,17)18/h2-3,8,12,19H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCFAHAXIIABM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148591 | |
Record name | N-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638766-35-4 | |
Record name | N-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638766-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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